molecular formula C14H17FN2O3S B2462231 4-Tert-butyl-1-[(4-fluorosulfonyloxyphenyl)methyl]imidazole CAS No. 2411193-77-4

4-Tert-butyl-1-[(4-fluorosulfonyloxyphenyl)methyl]imidazole

Cat. No. B2462231
CAS RN: 2411193-77-4
M. Wt: 312.36
InChI Key: AZLZOIVCICKXCK-UHFFFAOYSA-N
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Description

4-Tert-butyl-1-[(4-fluorosulfonyloxyphenyl)methyl]imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in cell signaling and regulation.

Scientific Research Applications

4-Tert-butyl-1-[(4-fluorosulfonyloxyphenyl)methyl]imidazole has been extensively studied for its potential applications in cancer research. 4-Tert-butyl-1-[(4-fluorosulfonyloxyphenyl)methyl]imidazole is known to be involved in the regulation of various cellular processes, including cell growth, proliferation, and survival. Inhibition of 4-Tert-butyl-1-[(4-fluorosulfonyloxyphenyl)methyl]imidazole has been shown to induce apoptosis in cancer cells and reduce tumor growth. 4-Tert-butyl-1-[(4-fluorosulfonyloxyphenyl)methyl]imidazole has been found to be a potent and selective inhibitor of 4-Tert-butyl-1-[(4-fluorosulfonyloxyphenyl)methyl]imidazole, making it a promising candidate for cancer therapy.

Mechanism Of Action

The mechanism of action of 4-Tert-butyl-1-[(4-fluorosulfonyloxyphenyl)methyl]imidazole involves the binding of the compound to the catalytic domain of 4-Tert-butyl-1-[(4-fluorosulfonyloxyphenyl)methyl]imidazole. This binding prevents the activation of 4-Tert-butyl-1-[(4-fluorosulfonyloxyphenyl)methyl]imidazole by blocking the access of ATP to the active site of the enzyme. As a result, the downstream signaling pathways that are regulated by 4-Tert-butyl-1-[(4-fluorosulfonyloxyphenyl)methyl]imidazole are disrupted, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 4-Tert-butyl-1-[(4-fluorosulfonyloxyphenyl)methyl]imidazole has potent anticancer effects in vitro and in vivo. The compound has been found to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and melanoma. In animal models, 4-Tert-butyl-1-[(4-fluorosulfonyloxyphenyl)methyl]imidazole has been shown to inhibit tumor growth and metastasis.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Tert-butyl-1-[(4-fluorosulfonyloxyphenyl)methyl]imidazole in lab experiments is its high potency and selectivity for 4-Tert-butyl-1-[(4-fluorosulfonyloxyphenyl)methyl]imidazole. This allows researchers to study the specific role of 4-Tert-butyl-1-[(4-fluorosulfonyloxyphenyl)methyl]imidazole in various cellular processes and diseases. However, one limitation of using this compound is its potential toxicity and side effects. Careful dosing and monitoring of the compound are necessary to ensure the safety of lab personnel and experimental animals.

Future Directions

For research include the development of more potent and selective 4-Tert-butyl-1-[(4-fluorosulfonyloxyphenyl)methyl]imidazole inhibitors and investigation of the role of 4-Tert-butyl-1-[(4-fluorosulfonyloxyphenyl)methyl]imidazole in other diseases.

Synthesis Methods

The synthesis of 4-Tert-butyl-1-[(4-fluorosulfonyloxyphenyl)methyl]imidazole involves the reaction of 4-(chloromethyl)phenyl isocyanate with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with tert-butylamine to obtain the final compound. This method has been optimized to achieve high yields and purity of the product.

properties

IUPAC Name

4-tert-butyl-1-[(4-fluorosulfonyloxyphenyl)methyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O3S/c1-14(2,3)13-9-17(10-16-13)8-11-4-6-12(7-5-11)20-21(15,18)19/h4-7,9-10H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLZOIVCICKXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN(C=N1)CC2=CC=C(C=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl-1-[(4-fluorosulfonyloxyphenyl)methyl]imidazole

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